Lipophilicity Shift: Methoxymethyl vs. Hydroxymethyl Analog – logP and logD Comparison
The target compound exhibits a computed logP of 0.408, while the direct hydroxymethyl analog [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol shows a lower logP of 0.237, representing a difference of +0.17 log units . At physiological pH 7.4, the logD difference is maintained: the methoxymethyl derivative has a logD₇.₄ of 0.266, versus 0.407 for the hydroxymethyl analog, indicating that methylation of the hydroxyl group reduces polarity and increases membrane partitioning potential . This pair of values provides a directly comparable, quantitative basis for selecting the methoxymethyl variant when higher lipophilicity is desired for blood-brain barrier penetration or membrane protein targeting, without introducing the excessive hydrophobicity associated with aryl-substituted analogs.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 0.408 (Chembase computed) |
| Comparator Or Baseline | [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol (hydroxymethyl analog): logP = 0.237 |
| Quantified Difference | ΔlogP = +0.171 (approximately 48% higher lipophilicity) |
| Conditions | In silico prediction using JChem; consistent methodology applied to both compounds on Chembase platform. |
Why This Matters
A logP difference of ~0.17 units is significant in lead optimization, often corresponding to measurable differences in membrane permeability, oral absorption, and CNS penetration, making this a decision-relevant parameter for procurement in drug discovery programs.
- [1] Chembase. [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol. CBID:267086. http://www.chembase.cn/molecule-267086.html; Chembase. 2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine (logP data via SMILES: COCC1CCN(c2ncccc2N)CC1). View Source
